molecular formula C8H8BrF B1289767 5-Bromo-1-fluoro-2,3-dimethylbenzene CAS No. 194805-16-8

5-Bromo-1-fluoro-2,3-dimethylbenzene

Cat. No.: B1289767
CAS No.: 194805-16-8
M. Wt: 203.05 g/mol
InChI Key: ZMXJBSZYQBRDSC-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-2,3-dimethylbenzene: is an organic compound with the molecular formula C8H8BrF . It is a derivative of benzene, where the hydrogen atoms at positions 5, 1, 2, and 3 are substituted by bromine, fluorine, and two methyl groups, respectively. This compound is typically a colorless to light yellow liquid and is known for its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-1-fluoro-2,3-dimethylbenzene can be achieved through a multi-step synthetic route involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound typically involves the use of halogenated intermediates and controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-2,3-dimethylbenzene primarily involves electrophilic aromatic substitution reactions. The presence of bromine and fluorine atoms on the benzene ring influences the reactivity and orientation of further substitutions. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, while the fluorine atom, being highly electronegative, can direct electrophiles to specific positions on the ring .

Properties

IUPAC Name

5-bromo-1-fluoro-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXJBSZYQBRDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In 50 ml of 42% borofluoric acid was suspended 5.00 g of 5-bromo-2,3-dimethylaniline, followed by adding dropwise thereto 3.9 ml of an aqueous solution of 1.80 g of sodium nitrite under ice-cooling, and the resulting mixture was stirred at the same temperature for 1 hour. The crystals precipitated were collected by filtration, dried under reduced pressure, and then heated at 60° C. on an oil bath. At the time when a theoretical amount of nitrogen was produced, the reaction mixture was cooled to room temperature and then added to a mixed solvent of 50 ml of ethyl acetate and 50 ml of water, and the organic layer was separated. The organic layer obtained was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The resulting residue was purified by a column chromatography (eluent; n-hexane:ethyl acetate=30:1) to obtain 2.90 g of 5-bromo-2,3-dimethylfluorobenzene as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4.00 g of 5-bromo-2,3-dimethylaniline (3-11) was dissolved in 50 ml of hydrogen fluoride-pyridine, to which under cooling with ice, 5.00 ml of an aqueous solution of 2.10 g of sodium nitrite was dropped. The resulting mixture was stirred at the same temperature for 30 minutes and further stirred at a room temperature for 1 hour, and thereafter, stirred at 85° C. for 1 hour. The reaction solution was poured into ice water and extracted with ethyl acetate and the resulting organic layer was washed with sodium bicarbonate solution, and thereafter, the resulting organic layer was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=10:1) to obtain 2.92 g of 5-bromo-1-fluoro-2,3-dimethylbenzene (3-12).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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